Saralasin Acetate

Description

Octapeptide Analog Characteristics and Derivation from Angiotensin II

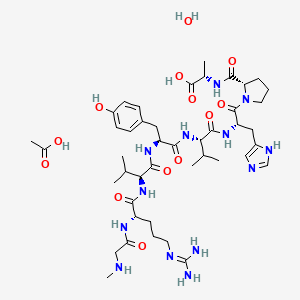

Saralasin (B108331) is an octapeptide, meaning it is composed of a chain of eight amino acids, just like its parent compound, Angiotensin II. medchemexpress.comnih.gov Its primary structure was systematically derived from Angiotensin II, with the goal of mimicking its shape to allow for binding to the same receptors. This structural homology is the foundation of Saralasin's mechanism of action. The molecule is specifically identified by the nomenclature [Sar¹, Ala⁸] Angiotensin II, which explicitly denotes the key amino acid substitutions relative to the native peptide. medchemexpress.com

The table below illustrates the direct structural comparison between the amino acid sequences of Angiotensin II and Saralasin.

Table 1: Amino Acid Sequence Comparison

| Position | Angiotensin II | Saralasin |

|---|---|---|

| 1 | Aspartic acid | Sarcosine (B1681465) |

| 2 | Arginine | Arginine |

| 3 | Valine | Valine |

| 4 | Tyrosine | Tyrosine |

| 5 | Isoleucine | Valine |

| 6 | Histidine | Histidine |

| 7 | Proline | Proline |

Amino Acid Substitutions and Their Impact on Design Rationale

The unique pharmacological profile of Saralasin is a direct result of three specific amino acid substitutions within the octapeptide sequence. wikipedia.org These changes were not random but were deliberate modifications intended to enhance the molecule's stability and modulate its interaction with Angiotensin II receptors.

Substitution at Position 1: The N-terminal amino acid, Aspartic acid, in Angiotensin II is replaced by Sarcosine (N-methylglycine) in Saralasin. This modification serves a dual purpose. Firstly, it confers resistance to degradation by aminopeptidases, enzymes that would otherwise cleave the N-terminal amino acid and inactivate the peptide. wikipedia.orgnova.edu This increased enzymatic resistance prolongs the molecule's duration of action. Secondly, the sarcosine substitution enhances the molecule's binding affinity for the Angiotensin II receptor. wikipedia.org

Substitution at Position 5: The fifth amino acid is changed from Isoleucine in Angiotensin II to Valine in Saralasin. wikipedia.org

Substitution at Position 8: The C-terminal amino acid, Phenylalanine, is replaced by Alanine (B10760859). nih.govwikipedia.org The Phenylalanine residue is crucial for the strong agonistic (stimulatory) activity of Angiotensin II. nih.gov By substituting it with the much smaller and non-aromatic Alanine, the intrinsic agonist effect is significantly diminished. wikipedia.orgnih.gov This change is fundamental to shifting the molecule's function from a potent agonist to a competitive antagonist. Research has shown that an Alanine substitution at this position dramatically reduces the activation of downstream signaling pathways like mitogen-activated protein kinases (MAPK). nova.edunih.gov

The rationale behind these substitutions is summarized in the following table.

Table 2: Summary of Amino Acid Substitutions and Design Rationale

| Position | Original Amino Acid (in Angiotensin II) | Substituted Amino Acid (in Saralasin) | Design Rationale |

|---|---|---|---|

| 1 | Aspartic acid | Sarcosine | Increased resistance to aminopeptidases; Enhanced receptor binding affinity. wikipedia.orgnova.edu |

| 5 | Isoleucine | Valine | Structural modification as part of the analog design. wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

39698-78-7 |

|---|---|

Molecular Formula |

C44H71N13O13 |

Molecular Weight |

990.1 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |

InChI |

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |

InChI Key |

YBZYNINTWCLDQA-UHKVWXOHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

Related CAS |

34273-10-4 (Parent) |

sequence |

GRVYVHPA |

Synonyms |

(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |

Origin of Product |

United States |

Chemical and Pharmacological Profile

Synthesis and Chemical Properties

While specific, detailed industrial synthesis processes for Saralasin acetate (B1210297) are proprietary, its production follows the principles of solid-phase peptide synthesis (SPPS). This method, pioneered by Robert Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org

The likely synthesis of Saralasin (Sar-Arg-Val-Tyr-Val-His-Pro-Ala) would involve the following general steps:

Resin Preparation: The C-terminal amino acid, Alanine (B10760859) (Ala), is first attached to the solid support.

Deprotection: The protecting group on the amino terminus of the attached Alanine is removed.

Coupling: The next amino acid in the sequence, Proline (Pro), with its amino terminus protected, is activated and coupled to the deprotected Alanine.

Washing: Excess reagents and byproducts are washed away.

Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Histidine, Valine, Tyrosine, Valine, Arginine, and finally Sarcosine) until the full octapeptide is assembled.

Cleavage: The completed peptide is cleaved from the resin support.

Purification and Acetate Salt Formation: The crude peptide is purified, typically by chromatography, and then converted to its acetate salt for stability and solubility.

Saralasin acetate is a white, freeze-dried solid that is soluble in acidic and physiological buffers. 2bscientific.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C42H65N13O10 |

| Molar Mass | 912.05 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

| CAS Number | 34273-10-4 |

Peptide Structure and Comparison with Angiotensin II

Saralasin is an octapeptide analogue of angiotensin II, meaning it shares a similar eight-amino-acid structure but with key modifications. These substitutions were intentionally designed to alter its biological activity. wikipedia.org

Table 2: Amino Acid Sequence Comparison of Angiotensin II and Saralasin

| Position | Angiotensin II | Saralasin | Rationale for Substitution |

| 1 | Aspartic Acid | Sarcosine (B1681465) | Increased affinity for the angiotensin II receptor and resistance to degradation by aminopeptidases. wikipedia.org |

| 2 | Arginine | Arginine | |

| 3 | Valine | Valine | |

| 4 | Tyrosine | Tyrosine | |

| 5 | Isoleucine | Valine | |

| 6 | Histidine | Histidine | |

| 7 | Proline | Proline | |

| 8 | Phenylalanine | Alanine | Reduces the intrinsic agonistic (stimulatory) effect. wikipedia.org |

Mechanism of Action

Saralasin functions as a competitive antagonist at angiotensin II receptors, primarily the AT1 receptor. It binds to these receptors without eliciting the full intracellular signaling cascade that angiotensin II does, thereby blocking the vasoconstrictive and aldosterone-secreting effects of the endogenous hormone.

By occupying the angiotensin II binding sites, Saralasin prevents angiotensin II from exerting its physiological effects. The degree of antagonism is dependent on the relative concentrations of Saralasin and angiotensin II. In conditions of high circulating angiotensin II, Saralasin produces a more pronounced blocking effect.

A crucial aspect of Saralasin's pharmacological profile is its partial agonist activity. wikipedia.org This means that while it primarily acts as an antagonist, it can also weakly activate the angiotensin II receptor, particularly in settings where endogenous angiotensin II levels are low. This dual action contributed to some of its complex and sometimes unpredictable clinical effects.

Pharmacological Mechanisms of Action

Angiotensin II Receptor Binding Characteristics

Saralasin's primary mechanism of action involves its direct interaction with angiotensin II receptors, where it serves as a potent antagonist with complex binding characteristics. researchgate.net Its high affinity for these receptors allows it to effectively compete with the native ligand, Angiotensin II, thereby modulating the physiological responses mediated by this system. nih.gov

Saralasin (B108331) functions as a specific and competitive antagonist at angiotensin II receptors located in various tissues, including vascular smooth muscle, the adrenal cortex, the kidneys, the heart, and the central nervous system. researchgate.netnih.gov As a competitive antagonist, Saralasin binds reversibly to the same receptor sites as Angiotensin II. nih.govnih.gov By occupying these receptors, it prevents the endogenous hormone from binding and initiating its characteristic downstream signaling pathways, which include vasoconstriction and aldosterone (B195564) secretion. nih.gov The structural alterations in the Saralasin peptide, particularly the substitution at position 1, increase its binding affinity and metabolic stability, making it an effective competitor. wikipedia.org The result is an inhibition of the physiological actions of Angiotensin II. sigmaaldrich.com

In addition to its primary role as a competitive antagonist, Saralasin also exhibits partial agonist activity. medchemexpress.comwikipedia.orgacetherapeutics.com This means that while it blocks the receptor from being activated by the full agonist (Angiotensin II), it can also weakly activate the receptor itself, albeit to a much lesser degree. wikipedia.org This partial agonism is most evident at high concentrations or in the absence of high levels of Angiotensin II. researchgate.netnih.gov The substitution of the aliphatic amino acid alanine (B10760859) for the aromatic phenylalanine at the C-terminal position 8 is considered a primary determinant of this partial agonist activity at the AT1 receptor. wikipedia.orgnih.gov For instance, at high infusion rates, Saralasin alone has been observed to increase renal vascular resistance, an effect characteristic of an agonist. researchgate.net

The binding affinity of Saralasin for angiotensin II receptors has been quantified in various studies. Research has shown that Saralasin binds with high affinity, with reported inhibitor constant (Ki) values in the nanomolar range. One study identified a Ki value of 0.32 nM for 74% of binding sites and 2.7 nM for the remaining sites. medchemexpress.com Another report cites a Ki value of 0.38 nM. ncats.io This high affinity underscores its potency as a receptor ligand.

The functional consequence of this binding varies depending on the physiological context. For example, in a study comparing acute and chronic angiotensin-dependent hypertension in rats, the antagonistic potency of Saralasin differed significantly. nih.gov To achieve a comparable reduction in blood pressure, Saralasin plasma concentrations needed to be only about 7-fold higher than Angiotensin II levels in acutely infused animals, whereas in animals with chronic renal hypertension, a 2000-fold excess was required. nih.gov This suggests that factors beyond simple receptor affinity influence its in-vivo efficacy. nih.gov

| Parameter | Value | Condition/Note |

|---|---|---|

| Inhibitor Constant (Ki) | 0.32 nM | For 74% of binding sites in a rat liver membrane preparation. medchemexpress.com |

| Inhibitor Constant (Ki) | 2.7 nM | For the remaining 26% of binding sites. medchemexpress.com |

| Inhibitor Constant (Ki) | 0.38 nM | General reported value. ncats.io |

| Functional Antagonism Ratio (Saralasin:Angiotensin II) | ~7:1 | Required plasma concentration ratio to lower blood pressure in acute hypertension (rat model). nih.gov |

| Functional Antagonism Ratio (Saralasin:Angiotensin II) | ~2000:1 | Required plasma concentration ratio to lower blood pressure in chronic renal hypertension (rat model). nih.gov |

Angiotensin Receptor Subtype Interactions (e.g., AT1, AT2)

The renin-angiotensin system mediates its effects through at least two major receptor subtypes, AT1 and AT2, which often have opposing physiological functions. nih.govresearchgate.net The AT1 receptor is responsible for the classical effects of Angiotensin II, such as vasoconstriction, inflammation, and fibrosis. nih.govresearchgate.net Conversely, stimulation of the AT2 receptor generally leads to vasodilation and counteracts inflammatory and fibrotic processes. nih.gov

Saralasin is not a selective antagonist; it blocks the AT1 receptor but also demonstrates a high affinity for the AT2 receptor. nih.gov While it acts as a competitive antagonist with partial agonist properties at the AT1 receptor, compelling evidence suggests that Saralasin functions as a full agonist at the AT2 receptor. nih.gov In studies using NG108-15 cells, which primarily express AT2 receptors, Saralasin was found to induce neurite outgrowth to a similar extent as Angiotensin II. nih.gov This effect was blocked by the selective AT2 antagonist PD 123,319, confirming it was mediated by the AT2 receptor. nih.gov Furthermore, Saralasin did not inhibit the neurite outgrowth stimulated by Angiotensin II, demonstrating that it does not act as an antagonist at this subtype. nih.gov

| Receptor Subtype | Saralasin's Action | Primary Effect of Receptor Activation |

|---|---|---|

| AT1 | Competitive Antagonist / Partial Agonist nih.gov | Vasoconstriction, Inflammation, Fibrosis nih.gov |

| AT2 | Agonist nih.gov | Vasodilation, Anti-inflammatory, Anti-fibrotic nih.gov |

Investigations of the Renin Angiotensin System Modulation

Regulation of Endogenous Renin Release

A key function of angiotensin II is to exert negative feedback on renin release from the kidneys. jci.org Saralasin (B108331), by blocking angiotensin II receptors, interrupts this feedback loop. This interruption leads to a compensatory increase in plasma renin activity (PRA).

Research in conscious, normal rats demonstrated that Saralasin administration can cause a significant increase in serum renin activity without substantially altering blood pressure or heart rate. invivochem.com Studies have shown this effect is dose-dependent and significantly more pronounced in sodium-depleted states. In sodium-depleted rats, Saralasin was found to be about 300 times more active in stimulating renin release than in normal rats. ahajournals.org This heightened response is associated with hypotension and tachycardia in the sodium-depleted animals. ahajournals.org

Further investigations have shown that the renin release induced by Saralasin is mediated, at least in part, by the sympathetic nervous system. The administration of propranolol, a beta-adrenergic antagonist, was found to inhibit Saralasin-induced renin release by as much as 99% in normal rats and 75% in sodium-depleted rats. ahajournals.org In studies involving partial renal artery constriction in dogs, intrarenal infusion of Saralasin led to a marked increase in plasma renin activity while simultaneously decreasing post-clamp renal artery pressure, particularly in the early days following constriction. ahajournals.org This demonstrates a direct intrarenal mechanism where angiotensin II blockade stimulates renin secretion. ahajournals.org

Table 1: Effect of Intrarenal Saralasin on Postclamp Renal Artery Pressure and Renin Release in Dogs

| Days After Renal Artery Constriction | Change in Postclamp Renal Artery Pressure with Saralasin | Change in Plasma Renin Activity with Saralasin |

|---|---|---|

| 1-5 | Marked Decrease | Marked Increase |

| 10-14 | Minimal Change | Minimal Change |

Data derived from studies on the intrarenal renin-angiotensin system. ahajournals.org

Central Nervous System Interventions

The renin-angiotensin system is also present and active within the central nervous system (CNS), where it influences neurohormonal release and centrally mediated physiological responses. oup.comoup.com Saralasin has been used to probe these central actions.

Angiotensin II is a known stimulus for the release of vasopressin (AVP), an antidiuretic hormone. reliasmedia.comfrontiersin.org Studies using organ-cultured rat hypothalamo-neurohypophyseal (HNS) systems have shown that Saralasin can block the release of vasopressin that is stimulated by an increase in osmotic pressure. oup.comnih.gov This blockade occurred in response to osmolality increases induced by both sodium chloride and mannitol, suggesting that angiotensin II acts as a mediator or modulator in the osmotic control of vasopressin release. nih.gov However, research in conscious, water-deprived rats showed that intracerebroventricular (IVT) administration of Saralasin did not alter plasma vasopressin concentrations. nasa.gov This suggests the existence of redundant or alternative pathways for stimulating vasopressin release during dehydration that are not dependent on angiotensin II. nasa.gov

Table 2: Effect of Saralasin on Vasopressin (VP) Release in Rat HNS Culture

| Stimulus | Saralasin Presence | Vasopressin Release |

|---|---|---|

| Osmotic (NaCl or Mannitol) | Absent | Increased |

| Osmotic (NaCl or Mannitol) | Present | Blocked |

| Acetylcholine | Present | Not Blocked |

Findings from organ-cultured rat hypothalamo-neurohypophyseal (HNS) systems. oup.comnih.gov

One of the well-documented central effects of angiotensin II is the stimulation of thirst, or dipsogenic activity. reliasmedia.comoup.com The administration of Saralasin into the cerebral ventricles has been shown to effectively block this response. In dogs, the drinking behavior stimulated by the central administration of renin was virtually abolished by pretreatment with intraventricular Saralasin. oup.com This indicates that the dipsogenic effect of centrally administered renin is mediated through the local formation of angiotensin II within the brain. oup.com Similarly, in dogs experiencing reduced venous return, a stimulus for hypovolemic thirst, the resulting drinking response was significantly reduced by the infusion of Saralasin. nih.gov These findings underscore the critical role of central angiotensin II receptors in the regulation of thirst and fluid intake. nih.govnih.gov

Table 3: Effect of Intraventricular Saralasin on Renin-Induced Drinking in Dogs

| Treatment | Mean Water Intake (15 min) |

|---|---|

| Intraventricular Renin | 485 ± 84 ml |

| Intraventricular Saralasin + Renin | 8 ± 6 ml |

Data from experiments investigating the central dipsogenic effects of the renin-angiotensin system. oup.com

Peripheral Physiological Systemic Investigations

Saralasin has been crucial in defining the role of angiotensin II in modulating peripheral systems, particularly the cardiovascular and renal systems. ahajournals.orgnih.gov

Angiotensin II is known to potentiate sympathetic nervous system activity by facilitating the release of norepinephrine (B1679862) from nerve terminals. ahajournals.org Studies in hypertensive patients have demonstrated that local blockade of angiotensin II effects with Saralasin blunts the vasoconstrictor response to reflex sympathetic stimulation. ahajournals.orgnih.gov This suggests that endogenous angiotensin II modulates peripheral sympathetic neurotransmission. ahajournals.org Furthermore, Saralasin was found to blunt the spillover of norepinephrine caused by sympathetic stimuli. ahajournals.org In conscious, sodium-depleted dogs, blockade of the RAS with Saralasin resulted in decreased total peripheral vascular resistance and a slight increase in cardiac output, while heart rate (an indicator of sinus node chronotropy) did not change significantly. jci.org However, in hypertensive patients responding to Saralasin with a drop in blood pressure, there was a minimal or absent reflexive increase in heart rate. nih.gov In some animal models, Saralasin was shown to attenuate the increase in heart rate induced by angiotensin II. biologists.com

Table 4: Effect of Intrabrachial Saralasin on Sympathetically-Induced Vasoconstriction

| Condition | Forearm Vasoconstrictor Response |

|---|---|

| Lower Body Negative Pressure (LBNP) | Vasoconstriction |

| LBNP + Saralasin Infusion | Blunted Vasoconstriction |

| LBNP + Benazeprilat Infusion | Blunted Vasoconstriction |

Findings from studies on sodium-depleted essential hypertensive patients. ahajournals.orgnih.gov

The renin-angiotensin system is a primary regulator of renal hemodynamics. Angiotensin II is a potent vasoconstrictor of renal arterioles. Research in normal human subjects has shown that when the RAS is activated by sodium restriction, Saralasin infusion induces a dose-related increase in renal blood flow. nih.gov This effect highlights the role of angiotensin II in mediating the renal vascular response to changes in salt intake. nih.gov In experimental models of renovascular hypertension, such as after renal artery constriction, intrarenal administration of Saralasin markedly decreased the elevated post-clamp renal artery pressure, indicating a reversal of angiotensin II-dependent vasoconstriction. ahajournals.org These investigations confirm that angiotensin II plays a significant role in regulating renal vascular resistance and that this effect can be effectively antagonized by Saralasin. ahajournals.orgnih.gov

Adrenal Gland Modulations

Saralasin acetate (B1210297), a competitive antagonist of Angiotensin II (AII), has been instrumental in elucidating the role of the renin-angiotensin system (RAS) in adrenal gland function. wikipedia.org Its application in research has provided significant insights into how AII modulates adrenal steroidogenesis, vascular dynamics, and catecholamine release. As a structural analog of Angiotensin II, Saralasin competes for the same receptors, particularly in the adrenal cortex, thereby blocking or attenuating the physiological effects of endogenous AII. wikipedia.orgahajournals.org

Adrenal Steroidogenesis

Saralasin's most prominent effect on the adrenal gland is its modulation of aldosterone (B195564) secretion. Studies have consistently demonstrated that Saralasin can block the stimulatory effect of Angiotensin II on aldosterone production. ahajournals.orgnih.gov This inhibitory action is particularly evident in states of sodium depletion, where the renin-angiotensin system is highly activated. nih.govahajournals.org In sodium-depleted normal subjects, the infusion of Saralasin led to a discernible fall in plasma aldosterone concentration, providing strong evidence that Angiotensin II is a primary regulator of aldosterone secretion in these conditions. nih.gov Similarly, in patients with cirrhosis and ascites, a condition often associated with a hyperactive RAS, Saralasin administration resulted in a decrease in plasma aldosterone in most subjects studied. core.ac.uk

The interaction of Saralasin with adrenal receptors has also been used to investigate altered adrenal responsiveness in hypertensive patients. nih.gov In vitro studies using bovine adrenal glomerulosa cells have shown that Saralasin can inhibit the effects of Angiotensin II on processes that precede steroidogenesis, such as the turnover of phosphatidyl inositol. ahajournals.org

The influence of Saralasin extends to other adrenal steroids, though the effects are more complex. In studies with total adrenal cells, Angiotensin II was found to decrease basal corticosterone (B1669441) production at certain concentrations, and Saralasin was able to abolish the AII-induced decrease of ACTH-elicited corticosterone release. nih.gov However, other research using calf adrenal glomerulosa cells found that while Angiotensin II stimulated aldosterone, it did not increase cortisol production, and Saralasin inhibited the aldosterone response to AII. nih.gov

Table 1: Effect of Saralasin Acetate on Adrenal Steroid Production

| Study Population/Model | Condition | Effect of Saralasin on Aldosterone | Effect of Saralasin on Other Steroids | Reference |

| Normal Human Subjects | Sodium Depletion | Decreased plasma concentration | Not specified | nih.gov |

| Cirrhotic Patients with Ascites | Sodium Restriction | Decreased plasma concentration in 4 of 5 patients | Not specified | core.ac.uk |

| Newborn Lambs | Furosemide-induced diuresis | Prevented increase in plasma concentration | Not specified | nih.gov |

| Bovine Adrenal Glomerulosa Cells (in vitro) | Angiotensin II stimulation | Inhibited AII-induced production | Did not affect cortisol production | nih.gov |

| Rat Total Adrenal Cells (in vitro) | ACTH stimulation | Not specified | Abolished AII-induced decrease in corticosterone release | nih.gov |

Adrenal Blood Flow and Vascular Effects

The adrenal gland possesses a complex vascular system, and Angiotensin II is a significant regulator of its tone. oup.com Research on isolated bovine adrenal cortical arteries has revealed that Angiotensin II has a biphasic effect: it causes vasodilation at low concentrations and vasoconstriction at higher concentrations. oup.com The vasodilation is mediated by endothelial cell nitric oxide (NO) release, primarily through the activation of Angiotensin II type 2 (AT2) receptors. oup.com The vasoconstrictor effect, conversely, is mediated by Angiotensin II type 1 (AT1) receptors. oup.com

Studies investigating these mechanisms found that while the AT2 receptor antagonist PD123319 partially inhibited the AII-dependent vasodilation, further inhibition by the non-specific AII antagonist Saralasin was not observed. oup.com This suggests a complex interaction at the receptor level within the adrenal vasculature. Other research in rats has shown that receptor blockade with Saralasin can increase papillary blood flow, highlighting its ability to counteract the vasoconstrictive effects of endogenous Angiotensin II in specific renal and adrenal vascular beds. nih.gov

Table 2: Influence of Saralasin on Adrenal Vascular Responses to Angiotensin II

| Vascular Bed | Angiotensin II Effect | Role of Saralasin | Key Finding | Reference |

| Bovine Adrenal Cortical Arteries | Biphasic: Dilation (low conc.), Constriction (high conc.) | Did not provide further inhibition of vasodilation beyond an AT2 antagonist | AII-induced vasodilation is mediated by endothelial NO and AT2 receptors. | oup.com |

| Rat Papillary Blood Flow | Decreased flow (at physiological doses) | Increased papillary blood flow | Saralasin can counteract AII-mediated vasoconstriction in the renal medulla. | nih.gov |

Adrenal Catecholamine Release

The adrenal medulla is the primary source of the catecholamines epinephrine (B1671497) and norepinephrine. Angiotensin II can stimulate catecholamine release from the adrenal medulla. oup.comnih.gov However, investigations into the pressor effects of Saralasin in humans have shown that this response is not mediated by catecholamine release. nih.gov Studies in hypertensive subjects demonstrated that while Saralasin could induce a pressor response, the plasma levels of norepinephrine and dopamine (B1211576) beta-hydroxylase remained unchanged. nih.gov

In vitro experiments using bovine adrenal medullary chromaffin cells have further clarified Saralasin's role. These studies confirmed that Angiotensin II increases the basal efflux of catecholamines in a calcium-dependent manner. nih.gov This AII-induced release was effectively inhibited by Saralasin, indicating that the effect is mediated through specific Angiotensin II receptors on the chromaffin cells. nih.gov

Table 3: Effect of Saralasin on Adrenal Catecholamine Dynamics

| Study Model | Measured Parameter | Effect of Saralasin | Conclusion | Reference |

| Hypertensive Human Subjects | Plasma Norepinephrine, Dopamine beta-Hydroxylase | No change during Saralasin-induced pressor response | The pressor response to Saralasin is not mediated by catecholamine release. | nih.gov |

| Bovine Adrenal Medullary Cells (in vitro) | Angiotensin II-induced Catecholamine Release | Inhibited the AII-evoked increase in catecholamine release | AII acts on specific receptors to cause catecholamine release, which Saralasin blocks. | nih.gov |

In Vivo Animal Model Investigations

Pancreatic Injury and Oxidative Stress Models (e.g., cerulein-induced pancreatitis)

Research has indicated that this compound can attenuate pancreatic injury and associated oxidative stress in experimental models. In studies utilizing cerulein-induced pancreatitis in rats, this compound demonstrated protective effects. Intravenous administration of this compound prior to the induction of pancreatitis significantly reduced pancreatic damage, as evidenced by decreased plasma levels of alpha-amylase and lipase. Furthermore, this compound was shown to suppress key markers of oxidative stress, including glutathione (B108866) depletion, oxidative modification of proteins, and lipid peroxidation in the pancreatic tissue. These findings suggest that the renin-angiotensin system plays a role in the pathogenesis of cerulein-induced pancreatitis, and its inhibition via this compound can ameliorate the inflammatory and oxidative damage.

Table 1: Effects of this compound on Markers of Cerulein-Induced Pancreatitis in Rats

| Parameter | Control (Cerulein) | This compound (20 µg/kg) | This compound (40 µg/kg) |

| Plasma Alpha-Amylase Activity | Increased | Decreased | Decreased |

| Plasma Lipase Activity | Increased | Decreased | Decreased |

| Pancreatic Glutathione Levels | Depleted | Maintained | Maintained |

| Protein Oxidative Modification | Increased | Suppressed | Suppressed |

| Pancreatic Lipid Peroxidation | Increased | Suppressed | Suppressed |

Note: Data represents general findings from multiple studies. Specific quantitative values are not presented here as per instructions.

Cardiovascular Regulation in Animal Models (e.g., sympathetic activity, cardiac rhythm)

This compound has been investigated for its role in modulating cardiovascular autonomic control. In animal models of hypertension, central administration of this compound has been observed to lower blood pressure and reduce both cardiac and renal sympathetic nerve activity. Furthermore, studies using isolated tissue models have demonstrated this compound's antiarrhythmic properties. In guinea pig ventricular wall preparations subjected to simulated ischemia and reperfusion, this compound, particularly at a concentration of 1 µM, significantly decreased the incidence of arrhythmias and ventricular tachycardia. It also inhibited the prolongation of transmural conduction time during ischemic and reperfusion periods, suggesting a mechanism independent of systemic circulatory effects. The compound has also been shown to blunt the vasoconstrictor response to sympathetic stimulation in experimental settings, indicating a role in modulating peripheral sympathetic neurotransmission.

Table 2: Impact of this compound on Cardiovascular Parameters in Experimental Models

| Parameter | Model/Condition | This compound Effect |

| Blood Pressure | Hypertensive Animal Models (e.g., aSHR) | Lowered (via central administration) |

| Cardiac Sympathetic Nerve Activity | Hypertensive Animal Models | Reduced |

| Renal Sympathetic Nerve Activity | Hypertensive Animal Models | Reduced |

| Arrhythmia Incidence (Ventricular Tachycardia) | Guinea Pig Ventricular Wall (Ischemia/Reperfusion) | Significantly Decreased (at 1 µM) |

| Transmural Conduction Time | Guinea Pig Ventricular Wall (Ischemia/Reperfusion) | Inhibited prolongation (at 0.1 µM and 1 µM) |

| Vasoconstrictor Response to Sympathetic Stimulation | Experimental Models | Blunted |

Role in Renal Function and Experimental Hypertension Models (e.g., renovascular models, post-transplantation renin-angiotensin system activity)

The renin-angiotensin system (RAS) is critically involved in renal function and blood pressure regulation, particularly in hypertensive states. Studies involving renal transplant recipients have utilized this compound to assess the dependence of post-transplantation hypertension on the RAS. In patients with multiple kidneys, the combined administration of sodium restriction and this compound led to a significant reduction in both systolic and diastolic blood pressures. The this compound test, when applied to hypertensive patients with renal transplants, indicated renin-dependent hypertension in a high percentage of cases (82%), with higher baseline plasma renin activity (PRA) often observed in those with a positive response. However, the correlation between PRA levels and the magnitude of blood pressure reduction by saralasin was not always consistent, and positive tests were observed even in patients with normoreninemia. Complications such as transplant artery stenosis and rejection were frequently associated with a positive saralasin test, highlighting the complex interplay of factors contributing to post-transplant hypertension.

Table 3: this compound in Post-Transplantation Hypertension Models

| Patient Group | Condition | This compound Effect on Blood Pressure | Associated Findings |

| Hypertensive Renal Transplant Recipients | Multiple Kidneys | Lowered (with Na restriction) | Higher renal-vein renin activity in host kidneys vs. transplant kidneys in some cases. |

| Hypertensive Renal Transplant Recipients | Various Post-transplant Complications | Positive Test (suggesting RAS dependence) | 82% positive tests; higher baseline PRA in positive tests; transplant artery stenosis, acute/chronic rejection common; normoreninemia observed. |

Pulmonary Vasculature Studies (e.g., alveolar hypoxic vasoconstriction)

Investigations into the role of angiotensin II in pulmonary vasoconstriction induced by alveolar hypoxia have utilized this compound as a pharmacological tool. Studies conducted in dogs have consistently shown that this compound, a competitive inhibitor of angiotensin II, failed to diminish or modify the vasoconstrictor response to alveolar hypoxia. In experiments where unilateral alveolar hypoxia was induced, pulmonary perfusion to the affected lung was significantly reduced. However, infusion of this compound, even at varying concentrations, did not prevent this reduction in perfusion. For instance, in one study, alveolar hypoxia reduced lung perfusion by 27.5%, and this compound administration resulted in a similar reduction of 28.8%, with no statistically significant difference from the hypoxic control. These findings collectively suggest that angiotensin II does not play a significant role in acute alveolar hypoxic vasoconstriction in the canine model.

Table 4: this compound and Alveolar Hypoxic Vasoconstriction in Dogs

| Condition | Perfusion Reduction (%) | This compound (6-24 µg/kg/min) Effect on Perfusion Reduction (%) | P-value (Saralasin vs. Control) |

| Alveolar Hypoxia (Control) | 27.5 (± 2.4) | N/A | < 0.001 |

| Alveolar Hypoxia + Saralasin | 28.8 (± 2.9) | No significant inhibition | 0.6 |

Note: Values are presented as mean (± SEM) where available from the literature.

Reproductive System Investigations (e.g., ovulation in rat models)

This compound has been employed in experimental models to explore the involvement of the renin-angiotensin system (RAS) in reproductive processes, particularly ovulation. Studies using perfused rat ovaries have demonstrated that this compound significantly inhibits ovulation. In experiments where ovaries from immature rats stimulated with gonadotropins were perfused, the ovulation rate in this compound-treated groups was markedly lower compared to control groups (e.g., 6.6 ± 1.3 ovulations vs. 18.6 ± 3.9 ovulations, P < 0.02). This inhibitory effect of saralasin was reversible upon the addition of angiotensin II. Further investigations revealed that this compound also reduced levels of prostaglandin (B15479496) E2 and 6-keto-prostaglandin F1α in the ovarian perfusate, suggesting that angiotensin II's role in ovulation may be associated with ovarian prostaglandin synthesis. Similar inhibitory effects have been observed in other species, such as rabbits and cows, when saralasin or other RAS antagonists were administered.

Table 5: Effects of this compound on Ovulation in Perfused Rat Ovaries

| Treatment Group | Ovulation Rate (Mean ± SEM) | Prostaglandin E2 Levels (3 hours) | 6-keto-Prostaglandin F1α Levels (20 hours) |

| Control | 13.1 ± 1.0 | Baseline | Baseline |

| This compound | 3.0 ± 1.4 (P < 0.01) | Reduced (P < 0.01) | Reduced (P < 0.05) |

Note: Data reflects findings from in vitro perfused rat ovary models.

Compound List:

this compound

Angiotensin II

Cerulein

Alpha-amylase

Lipase

Glutathione

Angiotensinogen

Angiotensin-(1-7)

Angiotensin-converting enzyme (ACE)

Ramiprilat

Losartan

PD123319

Prostaglandin E2

6-keto-Prostaglandin F1α

Prostaglandin F2α

Hydroxy-eicosatetraenoic acid (12-HETE, 15-HETE)

Estradiol

Progesterone

Norepinephrine

Angiotensin I

Angiotensin-(1-9)

ACE2

Neprilysin (NEP)

KIM-1

NGAL

Ho-1

Vascular endothelial growth factor (VEGF)

Angiopoietin

Activin

Inhibin

Follistatin

Conclusion

Saralasin (B108331) acetate (B1210297), despite its short-lived clinical application, played a crucial role in advancing our understanding of the renin-angiotensin system. Its use in research provided direct evidence for the role of angiotensin II in the pathophysiology of hypertension, congestive heart failure, and renal disease. The challenges and limitations encountered with Saralasin, particularly its partial agonist activity and the complexities of interpreting the Saralasin test, provided valuable lessons that informed the development of more specific, orally active, and safer non-peptide angiotensin II receptor blockers that are now mainstays in the treatment of cardiovascular disease.

Insights into Angiotensin Receptor Blocker Development

Evolution of Angiotensin II Receptor Antagonists from Peptide to Non-Peptide Agents

The 1970s marked a period of intense research into the Renin-Angiotensin System (RAS) and its implications for cardiovascular health. Observations revealed that Angiotensin II (Ang II) exerted deleterious effects on the heart and kidneys, and that elevated plasma renin activity was associated with an increased risk of stroke and myocardial infarction ahajournals.orgwikipedia.orgnih.govnih.gov. This understanding spurred the development of pharmacological agents to modulate the RAS.

Saralasin (B108331), chemically known as [Sar¹, Ala⁸]-Angiotensin II, emerged as the first significant Angiotensin II receptor antagonist ahajournals.orgnih.govscielo.orgtaylorandfrancis.comwikiwand.comahajournals.orgwikipedia.orgnih.govpharmacompass.com. Synthesized as a peptide analog of Angiotensin II, Saralasin was instrumental in demonstrating the concept of Ang II receptor blockade and its capacity to lower blood pressure and improve hemodynamics in conditions such as hypertension and congestive heart failure ahajournals.orgnih.govtaylorandfrancis.com. Its use allowed researchers to visualize complete Angiotensin II dose-response curves, thereby clarifying the system's role nih.gov.

However, Saralasin's peptide nature presented considerable limitations for therapeutic application. It was not orally bioavailable and required intravenous administration, restricting its use to short durations, typically hours to a few days ahajournals.orgnih.govscielo.orgwikiwand.comahajournals.orgoup.com. Furthermore, at higher concentrations, Saralasin exhibited partial agonist activity, meaning it could mimic Angiotensin II's effects, leading to inconsistent results and limiting its efficacy as a pure antagonist ahajournals.orgwikiwand.comncats.ionih.govmdpi.com. These drawbacks highlighted the need for more stable, orally active, and selective antagonists.

The limitations of peptide antagonists like Saralasin catalyzed the search for non-peptide molecules that could achieve the same therapeutic goals with improved pharmacological profiles ahajournals.orgwikipedia.orgnih.govwikiwand.comoup.comucl.ac.bemdpi.comresearchgate.netoup.comresearchgate.net. Early research in the 1980s identified imidazole (B134444) derivatives as promising lead compounds wikipedia.orgoup.comucl.ac.be. Through sophisticated structure-activity relationship (SAR) studies and molecular modeling, these early leads were optimized, culminating in the development of Losartan. Losartan, approved in 1995, was the first orally active, potent, and selective non-peptide Angiotensin II receptor blocker, marking a significant breakthrough and initiating the era of "sartans" wikipedia.orgnih.govwikiwand.comahajournals.orgmdpi.com. This success was followed by the development of other ARBs, including Valsartan, Irbesartan, Eprosartan, Candesartan, and Telmisartan, all designed to overcome the limitations of earlier peptide-based agents wikipedia.orgscielo.orgucl.ac.bemdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies Contributing to Subsequent Drug Design

The journey from Saralasin to modern ARBs was heavily guided by extensive Structure-Activity Relationship (SAR) studies. These investigations aimed to understand how specific modifications to the Angiotensin II peptide sequence, and later to non-peptide scaffolds, influenced receptor binding affinity, selectivity, and functional activity (agonist vs. antagonist) mdpi.commdpi.comnih.govnih.govresearchgate.net.

Saralasin itself was a product of SAR, designed as an octapeptide analog of Angiotensin II with key substitutions intended to confer antagonist properties:

Position 1: The replacement of Aspartic Acid (Asp¹) with Sarcosine (B1681465) (Sar¹) was critical. This modification increased affinity for Angiotensin II receptors and enhanced resistance to enzymatic degradation by aminopeptidases, a common issue with peptides wikipedia.orgmdpi.comnih.gov. This substitution was identified as necessary for significant antagonist activity nih.gov.

Position 8: The substitution of Phenylalanine (Phe⁸) with Alanine (B10760859) (Ala⁸) in Saralasin reduced the molecule's intrinsic stimulatory effect, contributing to its antagonist profile wikipedia.orgnih.govmdpi.com. Studies indicated that the C-terminal residue was a primary determinant of agonist versus antagonist activity, with aromatic side chains favoring agonism and aliphatic ones favoring antagonism nih.govmdpi.com.

These peptide-based SAR studies provided fundamental insights into the pharmacophore of Angiotensin II, highlighting critical residues and their spatial orientations required for receptor interaction mdpi.commdpi.com. For instance, the importance of the C-terminal aromatic residue (Phe⁸) and the C-terminal carboxylate for agonist activity was established mdpi.com.

These findings directly informed the design of non-peptide ARBs. Researchers sought to create molecules that mimicked these essential features of Angiotensin II’s pharmacophore using non-peptide scaffolds. Key structural elements identified as crucial for potent and selective AT₁ receptor antagonism in non-peptide ARBs include:

An imidazole ring or a similar heterocyclic system, often part of a biphenyl-imidazole structure, to mimic the histidine side chain at position 6 of Angiotensin II mdpi.com.

A biphenyl (B1667301) group attached to the imidazole scaffold, corresponding to the phenylalanine side chain at position 8 mdpi.com.

A negatively charged group, such as a tetrazole or a carboxylic acid, to mimic the C-terminal carboxylate of Angiotensin II, which is vital for high receptor affinity mdpi.com.

Early leads, such as imidazole-5-acetic acid derivatives discovered by Takeda and DuPont, were modified based on these SAR principles to enhance potency, selectivity, and oral bioavailability, ultimately leading to drugs like Losartan wikipedia.orgoup.comucl.ac.be. The systematic exploration of these structural modifications was paramount in transitioning from limited peptide antagonists to the highly effective non-peptide ARBs available today.

Advanced Methodologies and Future Research Directions

Refined Techniques for Receptor Characterization in Complex Biological Systems

The characterization of angiotensin II receptor subtypes, AT1 and AT2, in intricate biological environments has been significantly advanced by sophisticated techniques that move beyond traditional ligand binding assays. Saralasin (B108331) has played a role in these methodologies, offering a scaffold for the development of more advanced molecular probes.

One such refined technique is photoaffinity labeling . This method involves chemically modifying a ligand, such as a Saralasin analog, with a photoreactive group. Upon binding to its receptor, the modified ligand is covalently cross-linked to the receptor protein by exposure to ultraviolet light. This irreversible binding allows for the isolation and identification of the receptor protein or specific receptor domains, even in complex membrane preparations. For instance, analogs of [Sar1]angiotensin II have been synthesized with photolabile groups at various positions to irreversibly block the angiotensin II receptor upon irradiation, providing a powerful tool to study receptor structure and function.

While direct evidence of Saralasin's use in Förster Resonance Energy Transfer (FRET) studies is not abundant in published literature, this technique represents a significant frontier for characterizing angiotensin receptor dynamics. FRET is a powerful tool for measuring molecular proximity and conformational changes in proteins, such as G-protein coupled receptors (GPCRs) like the angiotensin II receptors. In a hypothetical FRET-based assay, a fluorescently labeled Saralasin analog could serve as a donor or acceptor fluorophore. The binding of this analog to a fluorescently tagged angiotensin receptor would bring the fluorophores into close proximity, resulting in a FRET signal. This signal could be monitored in real-time to study the kinetics of ligand binding and to observe agonist- or antagonist-induced conformational changes in the receptor in living cells. The development of such fluorescent Saralasin derivatives would be a significant step forward in visualizing the molecular dynamics of angiotensin receptor activation and blockade.

Integration with Systems Biology Approaches to Angiotensin Signaling

The renin-angiotensin-aldosterone system (RAAS) is a complex, multi-organ network that regulates blood pressure and fluid homeostasis. nih.gov Systems biology, which utilizes mathematical modeling and computational approaches to understand complex biological systems, offers a powerful framework for dissecting the intricate feedback loops and interactions within the RAAS.

Pharmacological agents like Saralasin acetate (B1210297) are invaluable tools for perturbing the RAAS in a controlled manner, providing essential data for the development and validation of these computational models. By administering Saralasin and observing the subsequent changes in various components of the RAAS (e.g., renin, angiotensin II, aldosterone), researchers can refine the parameters within their mathematical models to more accurately reflect physiological reality. These models can then be used to simulate the effects of different pathological conditions or therapeutic interventions on the system as a whole.

For example, a systems biology model of hypertension could incorporate the known competitive antagonist properties of Saralasin at the AT1 receptor. nih.gov By simulating the administration of Saralasin, the model could predict the downstream effects on renal blood flow, glomerular filtration rate, and ultimately, blood pressure. These predictions can then be compared with experimental data from preclinical studies to validate and improve the model's accuracy. This iterative process of experimentation and modeling allows for a deeper, more quantitative understanding of how angiotensin signaling is regulated and how it contributes to disease.

Novel Applications in Preclinical Disease Models Beyond Cardiovascular Systems

While the primary focus of Saralasin research has been on its cardiovascular effects, its utility as an angiotensin II receptor antagonist has led to its exploration in a variety of non-cardiovascular preclinical disease models. These studies have unveiled the broader physiological roles of the renin-angiotensin system.

One notable area of investigation is in acute pancreatitis . Studies in rodent models of cerulein-induced pancreatitis have shown that Saralasin can attenuate the severity of the disease. wikipedia.org Its administration has been associated with a reduction in pancreatic edema, inflammatory cell infiltration, and levels of pro-inflammatory markers. These findings suggest a role for the local pancreatic renin-angiotensin system in the pathogenesis of pancreatitis and highlight a potential, albeit preclinical, therapeutic application for angiotensin II receptor blockade in this inflammatory condition.

The involvement of the renin-angiotensin system in neuroinflammation and neurodegenerative diseases is an emerging area of research. While direct studies with Saralasin in specific neuroinflammatory models are limited, the presence of angiotensin II receptors in the brain suggests that their blockade could have neuroprotective effects. technologynetworks.com Future preclinical studies could explore the use of Saralasin in models of diseases like Alzheimer's or Parkinson's disease, where neuroinflammation is a key pathological feature.

Furthermore, the role of angiotensin II in fibrotic diseases is well-established. Preclinical models of fibrosis in organs such as the lungs and liver have demonstrated the pro-fibrotic effects of angiotensin II. While newer, more specific angiotensin receptor blockers are often used in these studies, Saralasin could still serve as a useful tool to investigate the fundamental mechanisms of angiotensin II-mediated fibrosis in these non-cardiovascular contexts.

Development of Advanced Analogs and Derivatives for Mechanistic Elucidation

The development of Saralasin itself was a significant step in understanding the structure-activity relationships of angiotensin II. nih.gov The substitution of sarcosine (B1681465) at position 1 and alanine (B10760859) at position 8 resulted in a peptide with increased resistance to aminopeptidases and potent antagonist activity. wikipedia.org Building on this foundation, researchers have continued to develop advanced analogs and derivatives of Saralasin to further probe the mechanistic intricacies of angiotensin receptor function.

The synthesis of photolabile analogs of Saralasin, as mentioned earlier, represents a key advancement. These derivatives, which can be irreversibly cross-linked to the receptor, have been instrumental in identifying the ligand-binding pockets of the angiotensin II receptors. nih.govresearchgate.net By systematically substituting different amino acid residues with photolabile counterparts, researchers can map the specific points of interaction between the ligand and the receptor.

More recently, there has been a growing interest in developing fluorescently labeled ligands for GPCRs. While a commercially available fluorescent Saralasin analog is not yet widely accessible, the synthesis of fluorescent derivatives of other angiotensin II receptor ligands has been reported. nih.gov The development of a fluorescent Saralasin would be a major breakthrough, enabling a wide range of new experimental possibilities. For example, it could be used in high-throughput screening assays to identify novel angiotensin receptor modulators, in fluorescence microscopy to visualize receptor trafficking in living cells, and in FRET-based studies to monitor receptor conformational changes in real-time.

Q & A

Q. What is the molecular mechanism of Saralasin acetate as an angiotensin II receptor antagonist?

this compound ([Sar¹,Ala⁸] Angiotensin II) competitively inhibits angiotensin II (Ang II) binding to its receptors (AGTR1 and AGTR2), blocking vasoconstrictive and hypertensive effects. Its structure (CH₃-Gly-Arg-Val-Tyr-Val-His-Pro-Ala) mimics Ang II but substitutes sarcosine (Sar) at position 1 and alanine (Ala) at position 8, reducing agonist activity while retaining competitive binding . Experimental validation involves in vitro radioligand binding assays and in vivo blood pressure monitoring in hypertensive models .

Q. How is this compound utilized in diagnosing renin-dependent hypertension?

this compound is administered intravenously in controlled doses to assess blood pressure response. A significant reduction in blood pressure confirms angiotensinogen-mediated (renin-dependent) hypertension. This diagnostic protocol requires concurrent measurement of plasma renin activity and careful monitoring of transient initial pressor effects due to partial agonist activity .

Q. What analytical methods are used to characterize this compound’s structural integrity and purity?

Key methods include:

- Mass Spectrometry (MS): To verify molecular weight (C₄₂H₆₅N₁₃O₁₀·(C₂H₄O₂)ₓ·xH₂O) and detect impurities.

- Nuclear Magnetic Resonance (NMR): To confirm amino acid sequence and substitution sites (Sar¹, Ala⁸).

- High-Performance Liquid Chromatography (HPLC): To assess purity and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its receptor selectivity and binding kinetics?

Substitutions at positions 1 (Sar) and 8 (Ala) reduce AGTR1/AGTR2 activation while preserving antagonism. Comparative studies with analogs (e.g., [Sar¹,Val⁵,Ala⁸] Ang II) reveal that valine at position 5 enhances binding affinity but increases partial agonist activity. Computational modeling (e.g., molecular docking) and in vitro receptor assays are critical for evaluating structure-activity relationships .

Q. What experimental challenges arise in distinguishing this compound’s partial agonist activity from its antagonist effects?

The transient initial blood pressure rise (partial agonist effect) complicates dose-response interpretations. Methodological solutions include:

Q. How can researchers resolve contradictions in toxicity data across preclinical studies?

Discrepancies in LD₅₀ values (e.g., 1171 mg/kg in mice) may stem from differences in formulation (hydrated vs. anhydrous acetate) or administration routes. Standardized protocols for solubility testing (e.g., in 5% dextrose or 90–95% ethanol) and rigorous batch-to-batch purity checks are essential for reproducibility .

Q. What methodological advancements have superseded this compound in angiotensin II research?

Non-peptide antagonists (e.g., losartan) with longer half-lives and no partial agonist effects are now preferred for chronic studies. However, Saralasin remains valuable for acute experiments due to its rapid onset and reversible binding, particularly in renal hypertension models .

Key Methodological Recommendations

- Experimental Reproducibility: Follow guidelines from Beilstein Journal of Organic Chemistry for detailed synthesis protocols and purity validation .

- Data Interpretation: Address partial agonist effects by integrating dose-response curves with receptor occupancy models .

- Comparative Studies: Use newer antagonists (e.g., losartan) as controls to contextualize Saralasin’s limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.